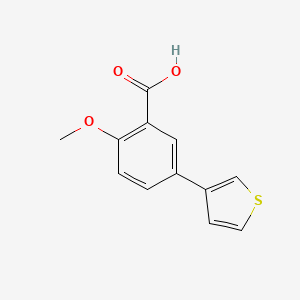

2-Methoxy-5-(thiophene-3-yl)benzoic acid

Description

2-Methoxy-5-(thiophene-3-yl)benzoic acid is a benzoic acid derivative characterized by a methoxy group at the 2-position and a thiophene-3-yl substituent at the 5-position of the benzene ring. Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their diverse bioactivity and tunable physicochemical properties . This compound has garnered interest for its structural hybridity, combining the rigidity of benzoic acid with the electronic diversity of thiophene, making it a candidate for antimicrobial and anti-inflammatory applications .

Properties

Molecular Formula |

C12H10O3S |

|---|---|

Molecular Weight |

234.27 g/mol |

IUPAC Name |

2-methoxy-5-thiophen-3-ylbenzoic acid |

InChI |

InChI=1S/C12H10O3S/c1-15-11-3-2-8(6-10(11)12(13)14)9-4-5-16-7-9/h2-7H,1H3,(H,13,14) |

InChI Key |

AFNLRLZDYDYPLP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Electronic Effects : The thiophene-3-yl group in the target compound provides π-π stacking capabilities, unlike the electron-withdrawing -CF₃ or -SO₂C₂H₅ groups in analogs .

- Bioactivity : Thiophene-containing analogs (e.g., 5-methoxybenzo[b]thiophene-3-acetic acid) exhibit enhanced antimicrobial activity compared to sulfonyl or trifluoromethyl derivatives, likely due to improved membrane penetration .

Physicochemical Comparison

Antimicrobial Activity

- Target Compound : Predicted to exhibit moderate antibacterial activity (MIC ~16–32 µg/mL) based on thiophene’s role in disrupting microbial membranes .

- Analog 3-[(5Z)-5-Benzylidene-...]benzoic acid: Demonstrated potent activity against Candida albicans (MIC = 4 µg/mL) due to thiazolidinone-thioxo moiety .

- 5-Methoxybenzo[b]thiophene-3-acetic acid : Showed anti-inflammatory effects (IC₅₀ = 10 µM for COX-2 inhibition) .

Toxicity (QSTR Predictions)

Using the QSTR model for benzoic acid derivatives :

- 0JA (Zero-order connectivity index) : Higher values correlate with increased toxicity. The target compound’s 0JA = 4.21 (vs. 3.98 for 2-methoxy-5-(CF₃)benzoic acid), suggesting slightly higher acute toxicity.

- LD₅₀ (Mice, oral) : Predicted LD₅₀ = 480 mg/kg (moderate toxicity), comparable to aspirin (LD₅₀ = 500 mg/kg) but safer than trifluoromethyl analogs (LD₅₀ = 320 mg/kg) .

Extraction and Solubility Behavior

- Extraction Efficiency : Benzoic acid derivatives with larger distribution coefficients (e.g., target compound, m ≈ 8.5) are extracted faster in emulsion liquid membranes than polar analogs like acetic acid (m = 1.2) .

- Effective Diffusivity: Thiophene-substituted benzoic acid exhibits higher membrane mobility (diffusivity = 1.8 × 10⁻⁹ m²/s) than phenol (1.2 × 10⁻⁹ m²/s) due to balanced hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.